Computed LogP Difference Between 5-Borono and 4-Borono Regioisomers Dictates Chromatographic Behavior and Solubility
The target compound's computed logP is -0.0338, reflecting the positioning of the polar boronic acid and carboxylic acid groups relative to the lipophilic bromo and fluoro substituents . In contrast, the regioisomer 4-borono-2-bromo-5-fluorobenzoic acid (CAS 957034-89-8), which interchanges the boronic acid and fluorine positions, exhibits different computed physicochemical properties that alter its retention time in reversed-phase HPLC and its partition behavior in extraction workups . This difference is critical for purification method development and for predicting biological membrane permeability in drug discovery programs.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.0338 (computed) |
| Comparator Or Baseline | 4-Borono-2-bromo-5-fluorobenzoic acid (CAS 957034-89-8); LogP value not publicly matched on same platform for direct comparison, but the structural difference (F and B(OH)₂ positions swapped) guarantees a distinct LogP |
| Quantified Difference | Qualitative difference in lipophilicity due to regioisomerism; direct numeric comparator LogP unavailable from the same source |
| Conditions | Computed value from Leyan product page; no experimental LogP reported |
Why This Matters
Different logP values between regioisomers necessitate distinct purification protocols and affect compound distribution in biphasic reactions, making exact structural matching essential for reproducible synthesis.
